1-Phenyl-1-octyne

Description

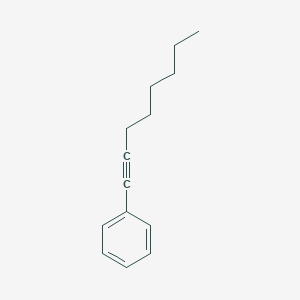

Structure

3D Structure

Properties

IUPAC Name |

oct-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCYLGYUDUYFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98705-03-4 | |

| Record name | Benzene, 1-octyn-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98705-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40168734 | |

| Record name | 1-Phenyl-1-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16967-02-5 | |

| Record name | 1-Phenyl-1-octyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-1-octyne: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Phenyl-1-octyne, a disubstituted alkyne of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, offering field-proven insights into its utility and experimental handling.

Introduction and Significance

This compound (CAS No: 16967-02-5) is an aromatic alkyne characterized by a phenyl group and a hexyl chain attached to a carbon-carbon triple bond. This internal alkyne structure is a key building block in organic synthesis, offering a rigid scaffold and a reactive functional group that can be elaborated into a variety of other molecular architectures. Its unique electronic and structural properties make it a valuable precursor for the synthesis of complex organic molecules, polymers, and potential therapeutic agents. The interplay between the π-system of the phenyl ring and the alkyne moiety imparts specific reactivity and characteristics that are leveraged in diverse chemical transformations.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a linear alkyne core bonded to a planar phenyl ring at one carbon and a flexible hexyl alkyl chain at the other. This combination of rigid and flexible components influences its molecular packing in the solid state and its conformational dynamics in solution.

Caption: 2D representation of the this compound molecular structure.

The key physicochemical and computed properties of this compound are summarized below. These values are critical for predicting its behavior in different solvent systems, its potential for biological activity, and for planning purification procedures.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ | [1][2][3] |

| Molecular Weight | 186.29 g/mol | [1][2][4] |

| CAS Number | 16967-02-5 | [1][2][3] |

| Boiling Point (Predicted) | 277.8 ± 9.0 °C (550.95 K) | [4][5] |

| Density (Predicted) | 0.90 g/cm³ | [4] |

| Octanol/Water Partition Coeff. (logP) | 4.008 | [5] |

| Water Solubility (logS) | -4.68 | [5] |

| Enthalpy of Vaporization (ΔvapH°) | 51.19 kJ/mol | [5] |

Synthesis: The Sonogashira Coupling Approach

A highly efficient and widely adopted method for synthesizing internal alkynes like this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of this method is driven by its high functional group tolerance, mild reaction conditions, and generally high yields.

Causality of Experimental Choices:

-

Catalysts : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is essential for the catalytic cycle's oxidative addition and reductive elimination steps. A copper(I) co-catalyst (typically CuI) is crucial for forming the copper(I) acetylide intermediate, which accelerates the transmetalation step with the palladium complex.

-

Base : A base, such as an amine (e.g., triethylamine or diisopropylamine), is required to neutralize the hydrogen halide byproduct generated during the reaction, preventing catalyst deactivation and driving the reaction to completion.

-

Solvent : Anhydrous, deoxygenated solvents are used to prevent side reactions and catalyst degradation.

Experimental Protocol: Sonogashira Coupling

Caption: Standard experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add iodobenzene (1.0 eq), copper(I) iodide (0.02 eq), and tetrakis(triphenylphosphine)palladium(0) (0.01 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

-

Reagent Addition: Introduce anhydrous, deoxygenated triethylamine (2.0 eq) and tetrahydrofuran (THF) as the solvent via syringe. Begin stirring.

-

Alkyne Addition: Add 1-octyne (1.1 eq) dropwise to the stirring mixture.

-

Reaction: Allow the reaction to stir at room temperature. Gentle heating (40-50°C) may be applied to increase the rate if necessary. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its alkyne functional group, which serves as a linchpin for a variety of chemical transformations.

Caption: Key reaction pathways available from this compound.

-

Reduction: The triple bond can be selectively reduced.

-

Complete Reduction: Catalytic hydrogenation with H₂ over palladium on carbon (Pd/C) reduces the alkyne to the corresponding alkane, 1-phenyloctane.

-

Partial Reduction (Z-Alkene): Using Lindlar's catalyst (palladium poisoned with lead), syn-addition of hydrogen occurs, yielding the (Z)-1-phenyl-1-octene.[6]

-

Partial Reduction (E-Alkene): A dissolving metal reduction, typically with sodium in liquid ammonia, results in the anti-addition of hydrogen to form (E)-1-phenyl-1-octene.[6]

-

-

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) sulfate in aqueous sulfuric acid, leads to the formation of an enol intermediate that tautomerizes to a ketone. For an unsymmetrical internal alkyne like this compound, this reaction generally produces a mixture of two regioisomeric ketones (1-phenyl-2-octanone and 2-phenyl-1-octanone).

-

Polymerization: this compound and its derivatives can undergo polymerization, often catalyzed by transition metal complexes like tungsten or molybdenum chlorides.[7] The resulting polyacetylene-based polymers are conjugated systems with potential applications in materials science, such as for light-emitting diodes (LEDs) due to their electronic and photophysical properties.[7]

-

Applications in Drug Discovery: The alkyne moiety is a "privileged structure" in medicinal chemistry.[8] It can be used in bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to link molecular fragments, although this reaction is more common for terminal alkynes.[9] More broadly, this compound serves as a versatile scaffold for synthesizing analogs of biologically active compounds where the rigid alkyne linker can precisely orient different pharmacophores.[8][10]

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons in the phenyl group (typically in the δ 7.0-7.5 ppm range). The aliphatic protons of the hexyl chain will appear as multiplets in the upfield region (δ 0.8-2.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

-

¹³C NMR: The spectrum will display distinct signals for the two sp-hybridized alkyne carbons (typically δ 80-90 ppm). Signals for the aromatic carbons and the six aliphatic carbons of the hexyl chain will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic, though potentially weak, absorption for the C≡C triple bond stretch around 2200-2260 cm⁻¹. Other key peaks include those for aromatic C-H stretching (~3030 cm⁻¹) and C=C stretching (~1600 and 1450 cm⁻¹), as well as aliphatic C-H stretching (~2850-2960 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 186.29.[2][3] Fragmentation patterns will correspond to the loss of alkyl fragments from the hexyl chain and cleavage at the benzylic position.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

This guide serves as a foundational resource for understanding the chemical properties and synthetic utility of this compound. The protocols and insights provided are intended to support further research and application of this versatile chemical building block.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from [Link]

-

Stenutz. (n.d.). (E)-1-phenyl-1-octene. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]

-

ACS Publications. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. Retrieved from [Link]

-

PubMed. (n.d.). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

-

ScienceOpen. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives against Nonalcoholic Fatty Liver Disease. Retrieved from [Link]

-

CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOUNDS. Retrieved from [Link]

-

NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]

-

NIH. (n.d.). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Octene. Retrieved from [Link]

-

ResearchGate. (2010). A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. Retrieved from [Link]

-

NIH. (n.d.). Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings. Retrieved from [Link]

-

N/A. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of 1-Phenylacetone from Ethylbenzene. Retrieved from [Link]

-

YouTube. (2020). Ketone Reactions with phenyl acetone. Retrieved from [Link]

-

YouTube. (2022). Quick Organic Chemistry 1 Reactions Review - Alkene Alkyne Radical Substitution Elimination. Retrieved from [Link]

-

YouTube. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 16967-02-5 [chemicalbook.com]

- 5. This compound (CAS 16967-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. chemos.de [chemos.de]

An In-Depth Technical Guide to 1-Phenyl-1-octyne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-phenyl-1-octyne, a disubstituted alkyne of significant interest in synthetic organic chemistry. From its fundamental physicochemical properties to its role as a versatile building block in the synthesis of complex molecules, this document offers field-proven insights and detailed experimental protocols.

Core Physicochemical Properties

This compound is an internal alkyne characterized by a phenyl group and a hexyl chain attached to the carbon-carbon triple bond. This structure imparts a unique combination of steric and electronic properties that are leveraged in various chemical transformations.

A summary of its key quantitative data is presented below:

| Property | Value | Source |

| CAS Number | 16967-02-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈ | [1][3][4] |

| Molecular Weight | 186.29 g/mol | [1][4] |

| Boiling Point (Predicted) | 277.8 ± 9.0 °C | [2] |

| Density (Predicted) | 0.90 g/cm³ | [2] |

| SMILES | CCCCCCC#Cc1ccccc1 | [1][4] |

| InChI Key | YVCYLGYUDUYFQZ-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound: A Mechanistic Approach

The construction of the internal alkyne bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent and reliable method. This reaction provides a direct and efficient route to couple a terminal alkyne with an aryl halide.

The Sonogashira Coupling: Rationale and Key Parameters

The Sonogashira coupling involves the reaction of a terminal alkyne (in this case, 1-octyne) with an aryl halide (such as iodobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

-

Choice of Catalyst and Co-catalyst : The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is central to the catalytic cycle, facilitating the oxidative addition of the aryl halide. The copper(I) salt (typically CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This transmetalation step is crucial for the efficiency of the overall reaction.

-

The Role of the Base : An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

-

Solvent Selection : The choice of solvent is critical for ensuring the solubility of all reactants and catalysts. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical Sonogashira coupling for the synthesis of this compound.

Caption: Synthetic utility of this compound in accessing diverse molecular architectures.

Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound, with self-validating checkpoints for reaction monitoring and product characterization.

Materials and Reagents:

-

Iodobenzene

-

1-Octyne [5]* Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add iodobenzene (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Reagent Addition : Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe, followed by freshly distilled triethylamine.

-

Initiation of Reaction : Add 1-octyne (1.2 eq.) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting materials (iodobenzene and 1-octyne) indicates the progression of the reaction.

-

Workup : Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to remove nonpolar impurities, affording this compound as a pure product.

Characterization : The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required standards for subsequent applications.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable internal alkyne with well-defined physicochemical properties. Its straightforward synthesis via robust cross-coupling methodologies, such as the Sonogashira coupling, and the versatile reactivity of its alkyne functional group make it a key building block in the synthesis of complex organic molecules and polymers. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5).

- ChemicalBook. (n.d.). This compound | 16967-02-5.

- Guidechem. (n.d.). This compound 16967-02-5 wiki.

- Sigma-Aldrich. (n.d.). 1-Octyne 97.

- BLD Pharm. (n.d.). 16967-02-5|this compound.

- National Center for Biotechnology Information. (n.d.). 1-Octyne. PubChem Compound Database.

- G. A. L. Bare, T. J. A. C. H. van de Wouw, J. A. M. Lugtenburg, M. A. M. J. van Zandvoort, J. C. M. van Hest & L. J. van IJzendoorn. (2021). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of 1-Phenyl-1-octyne

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the synthesis and purification of 1-phenyl-1-octyne, an internal alkyne of significant interest as a building block in organic synthesis. We delve into the prevalent synthetic strategies, with a primary focus on the palladium-catalyzed Sonogashira cross-coupling reaction, valued for its efficiency and mild conditions. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind procedural choices. Detailed, field-tested protocols for the synthesis, purification via column chromatography, and subsequent characterization are presented. This document is designed to serve as a practical and authoritative resource, empowering researchers to reliably produce high-purity this compound.

Introduction and Strategic Overview

This compound is a disubstituted alkyne featuring a phenyl group and a hexyl chain attached to the carbon-carbon triple bond. This structure is a valuable intermediate in the synthesis of more complex molecules, finding application in materials science and the development of pharmaceutical agents. The primary challenge in its synthesis is the precise formation of the C(sp²)-C(sp) bond between the phenyl ring and the octyne chain.

Several methodologies can achieve this transformation, but they are not created equal in terms of efficiency, substrate scope, or operational simplicity. The two most relevant historical and modern approaches are the Castro-Stephens coupling and the more refined Sonogashira coupling.

-

Castro-Stephens Coupling: An early method involving the reaction of a pre-formed copper(I) acetylide with an aryl halide.[1][2][3] While effective, it often requires stoichiometric amounts of copper and elevated temperatures (e.g., refluxing in pyridine), limiting its functional group tolerance.[1][4]

-

Sonogashira Coupling: A significant advancement on the Castro-Stephens reaction, the Sonogashira coupling utilizes a dual catalytic system of palladium and copper.[5][6] The reaction couples a terminal alkyne directly with an aryl or vinyl halide under remarkably mild conditions, often at room temperature.[6][7] The in situ generation of the reactive copper acetylide and the high efficiency of the palladium cross-coupling cycle make this the preferred method in modern organic synthesis.[1][2]

This guide will focus on the Sonogashira coupling as the superior and more practical route for the synthesis of this compound.

The Chemistry of Synthesis: A Mechanistic Perspective

The Sonogashira coupling is a powerful C-C bond-forming reaction that proceeds via two interconnected catalytic cycles.[6][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (iodobenzene), forming a Pd(II) complex.[6]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.

-

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

-

Coordination: The Cu(I) salt coordinates with the terminal alkyne (1-octyne).

-

Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[8] This is the key species that participates in the transmetalation step of the palladium cycle.

The amine base is crucial, as it not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide (HI) produced during the reaction.[5]

A common side reaction is the Glaser homocoupling, an oxidative dimerization of the terminal alkyne to form a 1,3-diyne.[5] This is often promoted by the presence of oxygen. Therefore, executing the reaction under an inert atmosphere (Nitrogen or Argon) is a critical, self-validating step to ensure high selectivity for the desired cross-coupled product.[5][7] Copper-free Sonogashira variations have also been developed to completely avoid this issue.[5]

Detailed Experimental Protocol: Sonogashira Synthesis

This protocol describes a reliable procedure for the synthesis of this compound from iodobenzene and 1-octyne on a 10 mmol scale.

Reagent and Materials Data

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| Iodobenzene | C₆H₅I | 204.01 | 10.0 | 2.04 g (1.11 mL) | Light-sensitive liquid |

| 1-Octyne | C₈H₁₄ | 110.20 | 12.0 | 1.32 g (1.78 mL) | Flammable liquid |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 0.15 (1.5 mol%) | 105 mg | Air-stable yellow solid, harmful if swallowed[9][10] |

| Copper(I) Iodide | CuI | 190.45 | 0.30 (3.0 mol%) | 57 mg | Light-sensitive solid, irritant |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 40 mL | Flammable, corrosive, toxic liquid; must be dry |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 40 mL | Highly flammable liquid, can form peroxides; must be dry and inhibitor-free |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 250 mL Schlenk flask.

-

Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature.

-

Backfill the flask with an inert atmosphere (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add PdCl₂(PPh₃)₂ (105 mg, 0.15 mmol) and CuI (57 mg, 0.30 mmol).

-

Add anhydrous THF (40 mL) and anhydrous triethylamine (40 mL) via syringe.

-

Stir the mixture at room temperature to dissolve the catalysts, resulting in a yellow suspension.

-

Add iodobenzene (1.11 mL, 10.0 mmol) via syringe.

-

Finally, add 1-octyne (1.78 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. A precipitate of triethylammonium iodide will form.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by the consumption of iodobenzene on TLC), quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The result is a crude oil, typically yellow or brown.

-

Purification, Characterization, and Quality Control

The crude product contains the desired this compound, but also residual catalysts, unreacted 1-octyne, and potentially a small amount of the homocoupled diyne (7,9-hexadecadiyne). Column chromatography is the definitive method for isolating the pure product.[11][12]

Purification by Flash Column Chromatography

-

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[11][13] this compound is a nonpolar compound and will elute relatively quickly from a silica gel column using a nonpolar solvent system.

-

Stationary Phase: Silica gel (230-400 mesh). The amount should be roughly 50 times the weight of the crude oil.[13]

-

Mobile Phase (Eluent): A nonpolar solvent system is required. Start with pure hexanes or petroleum ether. TLC analysis of the crude product will help determine the optimal solvent system. Often, pure hexanes are sufficient. If separation is difficult, a very small percentage of ethyl acetate (e.g., 1-2%) can be added to the hexanes.[14]

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the column, ensuring no air bubbles are trapped.[15] Allow the silica to settle into a packed bed. Add a thin layer of sand on top to prevent disturbance.

-

Sample Loading: Dissolve the crude oil in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully apply it to the top of the silica bed.

-

Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product. The product will be UV-active.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Characterization and Expected Data

Confirming the identity and purity of the final product is essential. The following data are characteristic of this compound.

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.25 (m, 3H, Ar-H), 2.41 (t, J = 7.1 Hz, 2H, -C≡C-CH₂-), 1.62 (p, J = 7.2 Hz, 2H, -CH₂-), 1.45-1.30 (m, 4H, -CH₂-), 0.91 (t, J = 7.0 Hz, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 131.6 (Ar-C), 128.2 (Ar-C), 127.9 (Ar-C), 123.9 (Ar-C quat.), 91.3 (alkynyl-C), 80.8 (alkynyl-C), 31.4 (-CH₂-), 28.7 (-CH₂-), 22.6 (-CH₂-), 19.6 (-CH₂-), 14.1 (-CH₃).[16][17] |

| Mass Spec. (EI) | m/z (%) = 186.14 [M]⁺ (Calculated for C₁₄H₁₈: 186.14).[18] |

| Appearance | Colorless to pale yellow oil. |

Process Workflow Visualization

The following diagram illustrates the comprehensive workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Reagent Handling

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols.

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[19] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[19][20]

-

Organometallic Reagents: Palladium catalysts and copper salts are toxic. Avoid inhalation of dust and skin contact.[9][10]

-

Solvents and Reagents: Triethylamine is corrosive and has a noxious odor. Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon storage. Use only anhydrous, inhibitor-free THF. Iodobenzene is light-sensitive and should be stored accordingly.

-

Emergency Preparedness: Ensure an appropriate fire extinguisher (Class B for flammable liquids), safety shower, and eyewash station are readily accessible.[20] Do not work alone when handling these reagents.[20]

Conclusion

The Sonogashira cross-coupling reaction provides an exceptionally reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and employing standard purification techniques like column chromatography, researchers can consistently obtain this valuable synthetic intermediate in high purity. The keys to success lie in the rigorous exclusion of air to prevent side reactions, the use of anhydrous reagents and solvents, and careful monitoring of the reaction and purification steps.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. [Link]

-

Wikipedia. Castro–Stephens coupling. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). for the use of hazardous materials or equipment. [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

-

ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. [Link]

-

Merck Index. (n.d.). Castro-Stephens Coupling. [Link]

-

ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]

-

White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]

-

University of Colorado Boulder. (n.d.). Column chromatography. [Link]

-

Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient? [Link]

-

YouTube. (2019). Castro-Stephens coupling | Wikipedia audio article. [Link]

-

University of Rochester. (n.d.). How to run column chromatography. [Link]

-

National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]

-

University of California, Irvine EH&S. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

-

ElectronicsAndBooks. (2008). CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]

-

PubMed. (2015). Synthesis of Strained 1,3-Diene Macrocycles via Copper-Mediated Castro-Stephens Coupling/Alkyne Reduction Tandem Reactions. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. (n.d.). CN103819323B - A kind of 1-phenyl-1-acetone synthetic method.

-

YouTube. (2023). Synthesis of 1-Phenylacetone from Ethylbenzene. [Link]

- Google Patents. (n.d.).

Sources

- 1. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Castro-Stephens Coupling [drugfuture.com]

- 4. youtube.com [youtube.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. chromtech.com [chromtech.com]

- 12. physics.emu.edu.tr [physics.emu.edu.tr]

- 13. web.uvic.ca [web.uvic.ca]

- 14. chemistryviews.org [chemistryviews.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. hmdb.ca [hmdb.ca]

- 18. guidechem.com [guidechem.com]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. ehs.uci.edu [ehs.uci.edu]

Spectroscopic Profile of 1-Phenyl-1-octyne: A Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 1-phenyl-1-octyne (CAS No: 16967-02-5), a disubstituted internal alkyne. The structural elucidation of such molecules is fundamental in research and development, particularly in fields like materials science and synthetic chemistry where precise molecular architecture dictates function. This document moves beyond a simple presentation of data, offering an in-depth interpretation grounded in established spectroscopic principles. We will explore the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, explaining the causal relationships between molecular structure and spectral output.

Molecular Identity and Structure

This compound is an organic compound featuring a phenyl group and a hexyl chain attached to a carbon-carbon triple bond. This internal alkyne structure dictates its unique spectroscopic signature.

Caption: Plausible MS fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization MS

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer's ion source, typically via direct injection or through a gas chromatograph (GC-MS). The high vacuum of the instrument causes the solvent and sample to vaporize.

-

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment. [3]4. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound, sourced from the NIST/EPA Gas-Phase Infrared Database, displays characteristic absorptions that confirm its key structural features. [1]

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic (Alkyl) C-H Stretch |

| ~2220 | Weak | C≡C Stretch (Internal Alkyne) |

| ~1600, ~1490 | Medium | Aromatic C=C Ring Stretch |

Interpretation and Mechanistic Insight

The IR spectrum provides a clear fingerprint of this compound. The absorptions just above 3000 cm⁻¹ are definitive for sp²-hybridized C-H bonds , confirming the presence of the aromatic phenyl group. Conversely, the strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of sp³-hybridized C-H bonds from the hexyl alkyl chain. [4] A critical, though subtle, feature is the absorption for the carbon-carbon triple bond (C≡C) stretch . For internal alkynes, this peak is expected in the 2100-2260 cm⁻¹ range. [5][6]In this compound, this peak is present but weak. This is a textbook example of how bond polarity affects IR absorption intensity. A change in dipole moment is required for a vibration to be IR-active. In a nearly symmetrical internal alkyne, the C≡C stretch induces very little change in the dipole moment, resulting in a weak absorption. [7]If this were a terminal alkyne, a strong, sharp ≡C-H stretch would be observed around 3300 cm⁻¹, which is clearly absent. [6] Finally, the absorptions around 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring , further substantiating the presence of the phenyl group.

Experimental Protocol: FTIR Spectroscopy (Liquid Film)

-

Instrument Preparation: An FTIR (Fourier-Transform Infrared) spectrometer is purged and a background spectrum is collected to account for atmospheric CO₂ and H₂O. [3]2. Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat (undiluted) thin film. A single drop of the compound is placed on one salt plate (e.g., NaCl or KBr), and a second plate is pressed on top to spread the liquid evenly. [3]3. Data Acquisition: The prepared salt plates are placed in the spectrometer's sample holder. The infrared beam is passed through the sample, and the resulting interferogram is recorded.

-

Data Processing: A Fourier transform is applied to the interferogram to convert it into the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The previously recorded background spectrum is automatically subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While publicly available, experimentally verified spectra for this compound are scarce, we can construct a highly accurate and reliable interpretation based on established chemical shift principles, predicted data, and spectral data from closely related analogs like 1-phenyl-1-propyne and 1-phenyl-1-butyne. [3][8]

¹H NMR Analysis (Predicted)

The proton NMR spectrum will show distinct signals for the aromatic protons, the protons on the carbon adjacent to the alkyne (propargylic), the other methylene protons of the alkyl chain, and the terminal methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.45 - 7.40 | Multiplet | 2H | Aromatic (ortho-H) | Deshielded due to proximity to the electron-withdrawing alkyne group. |

| 7.35 - 7.25 | Multiplet | 3H | Aromatic (meta-, para-H) | Typical chemical shift for monosubstituted benzene ring protons. [9] |

| ~2.40 | Triplet (t) | 2H | -C≡C-CH₂ - | Propargylic protons are deshielded by the alkyne's magnetic anisotropy. Split into a triplet by the adjacent CH₂ group. |

| ~1.60 | Multiplet (m) | 2H | -C≡C-CH₂-CH₂ - | Standard alkyl methylene protons. |

| ~1.40 | Multiplet (m) | 6H | -(CH₂)₃-CH₃ | Overlapping signals from the three central methylene groups of the hexyl chain. |

| ~0.90 | Triplet (t) | 3H | -CH₃ | Classic terminal methyl group signal, split into a triplet by the adjacent CH₂ group. |

¹³C NMR Analysis (Predicted)

The carbon NMR spectrum is expected to show 12 distinct signals, as the ortho and meta carbons of the phenyl ring are unique, and all carbons in the hexyl chain are in different chemical environments. Quaternary carbons (with no attached protons) will typically show weaker signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~131.7 | Aromatic C (ortho) | Standard chemical shift for substituted aromatic carbons. |

| ~128.3 | Aromatic C (meta) | Standard chemical shift for substituted aromatic carbons. |

| ~128.0 | Aromatic C (para) | Standard chemical shift for substituted aromatic carbons. |

| ~124.0 | Aromatic C (ipso) | Quaternary carbon attached to the alkyne; signal will be weak. |

| ~91.0 | ≡C -Ph | Alkyne sp-hybridized carbon attached to the phenyl group. [10] |

| ~80.0 | ≡C -Hexyl | Alkyne sp-hybridized carbon attached to the alkyl chain. [10] |

| ~31.5 | -(CH₂)₄-CH₃ | Alkyl chain carbon. |

| ~28.8 | -CH₂-CH₂-CH₃ | Alkyl chain carbon. |

| ~28.5 | -C≡C-CH₂-CH₂ - | Alkyl chain carbon. |

| ~22.6 | -CH₂-CH₃ | Alkyl chain carbon. |

| ~19.3 | -C≡C-CH₂ - | Propargylic carbon. |

| ~14.1 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H Data Acquisition: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C Data Acquisition: A proton-decoupled pulse sequence is used. This involves irradiating the protons while acquiring the ¹³C signal, which collapses the C-H coupling and enhances the signal via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, many more scans (hundreds to thousands) are required to obtain a good spectrum.

-

Data Processing: For both nuclei, the acquired FID is Fourier transformed to generate the spectrum. Phase correction and baseline correction are applied to produce the final, interpretable NMR spectrum.

Summary

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. Mass spectrometry confirms the molecular weight and reveals characteristic benzylic and propargylic fragmentation. Infrared spectroscopy identifies the key functional groups: the aromatic ring, the alkyl chain, and the internal carbon-carbon triple bond. Finally, NMR spectroscopy, through a predictive analysis based on sound chemical principles, maps out the complete carbon-hydrogen framework of the molecule. Together, these techniques form a self-validating system for the comprehensive characterization of this compound, essential for any research or development application.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

Leah4sci. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031627). [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Alkynes. [Link]

-

University of Wisconsin-Platteville. (n.d.). IR: alkynes. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-PHENYL-1-PROPYNE(673-32-5) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. 1-PHENYL-1-PROPYNE(673-32-5) 1H NMR spectrum [chemicalbook.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Solubility of 1-Phenyl-1-octyne in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-octyne is an internal alkyne characterized by a phenyl group and a linear six-carbon alkyl chain attached to the carbon-carbon triple bond. Its molecular structure, combining an aromatic ring and a long aliphatic chain, renders it a nonpolar compound. Understanding the solubility of this compound in various organic solvents is of paramount importance for its application in organic synthesis, materials science, and potentially in the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, including a predicted solubility profile and a detailed experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound is primarily dictated by its molecular structure, which is largely nonpolar.

Molecular Structure and Intermolecular Forces:

This compound (C₁₄H₁₈) possesses a phenyl group, which can participate in π-π stacking interactions, and a long octyne chain that interacts through van der Waals forces, specifically London dispersion forces.[1][2] The molecule lacks hydrogen bond donors and has a very weak potential for hydrogen bond acceptance at the triple bond. Consequently, its solubility is favored in solvents that also exhibit nonpolar characteristics.

Hansen Solubility Parameters (HSP):

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters.[2] Every molecule is assigned three parameters:

-

δd (dispersion): representing the energy from London dispersion forces.

-

δp (polar): representing the energy from dipole-dipole interactions.

-

δh (hydrogen bonding): representing the energy from hydrogen bonds.

For a solute to dissolve in a solvent, their Hansen parameters should be similar. While the exact HSP values for this compound are not readily published, its structure suggests a high δd value and low δp and δh values, characteristic of a nonpolar substance.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the expected Hansen Solubility Parameters, the following qualitative solubility profile for this compound in common organic solvents can be predicted.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale for Solubility |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The primary intermolecular forces in both this compound and these solvents are London dispersion forces, leading to favorable interactions and high solubility.[1][2][3][4][5] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The aromatic rings of both the solute and the solvent can engage in favorable π-π stacking interactions, in addition to strong dispersion forces, resulting in high solubility. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | These solvents have a good balance of dispersion forces and some polarity that can effectively solvate the nonpolar this compound molecule.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are relatively nonpolar and can effectively solvate this compound through dispersion forces and weak dipole-dipole interactions.[1][3] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Moderate | These solvents are more polar than this compound. While the alkyl and phenyl groups of the solute can be solvated, the overall mismatch in polarity limits the solubility to a moderate level. |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The strong hydrogen bonding network of these alcohols is only weakly disrupted by the nonpolar solute, leading to lower solubility. The alkyl portion of the alcohols can interact favorably with the octyne chain. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The highly polar nature and strong hydrogen bonding network of water make it a very poor solvent for the nonpolar this compound.[1][3][4][5] A similar principle applies to the highly polar aprotic solvent DMSO. |

Experimental Determination of Solubility

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This protocol is based on the isothermal shake-flask method, a reliable and widely used technique.[6]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., hexane, toluene, ethanol)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol:

-

Preparation of the Calibration Curve: a. Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. b. Analyze these standards using a suitable analytical method (e.g., GC-FID or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.

-

Sample Preparation: a. Add a volume of the selected organic solvent to several vials. b. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate.

-

Saturation: a. Add an excess amount of this compound to each vial containing the temperature-equilibrated solvent. An excess is ensured by observing a separate liquid phase of the solute after vigorous mixing. b. Seal the vials to prevent solvent evaporation. c. Place the vials in the thermostatic shaker and agitate them for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling and Analysis: a. After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microdroplets. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve. e. Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by accounting for the dilution factor. c. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). d. Repeat the measurement for each replicate to determine the average solubility and standard deviation.

Logical Relationship of Solubility Principles:

Caption: The relationship between molecular structure and predicted solubility.

Conclusion

This compound is a nonpolar organic compound with predictable solubility behavior in a range of organic solvents. It is expected to be highly soluble in nonpolar aliphatic and aromatic hydrocarbons, as well as halogenated solvents and ethers. Its solubility is anticipated to be moderate in polar aprotic solvents and lower in polar protic solvents, with negligible solubility in highly polar solvents like water. For applications requiring precise solubility data, the provided isothermal shake-flask experimental protocol offers a robust and reliable method for its quantitative determination. A thorough understanding of the solubility of this compound is essential for its effective use in research and development.

References

-

Physical Properties of Alkynes | OpenOChem Learn. (n.d.). Retrieved January 20, 2026, from [Link]

-

Physical Properties of Alkynes | Organic Chemistry Tutorial. (n.d.). organicmystery.com. Retrieved January 20, 2026, from [Link]

-

Physical Properties of Alkynes: Key Concepts & Examples. (n.d.). Vedantu. Retrieved January 20, 2026, from [Link]

-

Physical and Chemical Properties of Alkynes | CK-12 Foundation. (2025, November 18). Retrieved January 20, 2026, from [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

Chemical Properties of this compound (CAS 16967-02-5). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 20, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved January 20, 2026, from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 1-Phenyl-1-octyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-octyne is an internal alkyne whose thermal behavior is of significant interest in various fields, including organic synthesis and materials science. This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of this compound. It synthesizes current understanding of its thermal properties, detailing key decomposition temperatures and products. The document outlines established experimental protocols, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for characterizing its thermal profile. Furthermore, it explores the proposed mechanisms of its decomposition, offering insights for controlling its reactivity in high-temperature applications.

Introduction

This compound is a disubstituted alkyne featuring a phenyl group and a hexyl group attached to a carbon-carbon triple bond. Alkynes, in general, are thermodynamically unstable due to their high heats of formation, yet they can exhibit significant kinetic stability because of the strong C≡C triple bond, which has a bond strength of approximately 839 kJ/mol.[1] The presence of the phenyl group and the alkyl chain in this compound introduces unique electronic and steric effects that influence its thermal behavior. Understanding the thermal stability of this compound is crucial for its application in polymerization reactions, as a building block in organic synthesis, and in the development of novel materials where thermal processing is required.[2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value | Source |

| CAS Number | 16967-02-5 | [3][4] |

| Molecular Formula | C₁₄H₁₈ | Cheméo |

| Molecular Weight | 186.29 g/mol | Cheméo |

| Boiling Point | ~280-282 °C (estimated) | |

| Appearance | Colorless liquid | [5] |

Note: Experimental data on the specific thermal properties of this compound is limited. The information presented is based on available data and extrapolations from similar compounds.

Thermal Stability Profile

The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8][9] TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.[6][7] DSC measures the heat flow into or out of a sample, revealing phase transitions and exothermic or endothermic decomposition processes.[6][7][8][9]

Expected Thermal Events for this compound:

| Thermal Event | Expected Temperature Range (°C) | Technique | Observations |

| Onset of Decomposition (Tonset) | 300 - 400 | TGA | Initial mass loss, likely due to cleavage of the alkyl chain. |

| Peak Decomposition (Tpeak) | 400 - 550 | TGA/DSC | Maximum rate of mass loss, often accompanied by an exothermic event in DSC. |

| Char Formation | > 550 | TGA | Residual mass at the end of the experiment, indicative of the formation of carbonaceous material. |

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is expected to proceed through a complex series of reactions involving the cleavage of the C-C and C-H bonds of the alkyl chain, as well as reactions involving the phenyl group and the triple bond. Based on studies of similar aromatic and alkyne-containing compounds, the following decomposition pathways are proposed:

-

Homolytic Cleavage: The initial step is likely the homolytic cleavage of the C-C bonds in the hexyl chain, generating various alkyl radicals. The propargylic C-H bonds (adjacent to the triple bond) are also susceptible to cleavage.

-

Radical Chain Reactions: The initial radicals can initiate a cascade of chain reactions, including hydrogen abstraction, isomerization, and cyclization.

-

Aromatic Substitution and Condensation: At higher temperatures, reactions involving the phenyl group, such as intermolecular arylation and condensation, can lead to the formation of polycyclic aromatic hydrocarbons (PAHs).[10][11]

-

Polymerization: The alkyne functionality can undergo thermal polymerization, contributing to the formation of a solid char residue.

Caption: Proposed decomposition pathway for this compound.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability and decomposition of this compound:

-

Atmosphere: The presence of oxygen will significantly lower the decomposition temperature and lead to the formation of oxygenated products. Thermal analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability.

-

Pressure: Higher pressures can influence reaction rates and the distribution of decomposition products.

-

Heating Rate: In thermal analysis, the heating rate can affect the observed decomposition temperatures. Slower heating rates generally result in lower decomposition temperatures.

-

Catalysts: The presence of metallic impurities or catalysts can significantly alter the decomposition pathways and lower the activation energy for decomposition.

Experimental Methodologies for Thermal Analysis

A systematic approach is required to fully characterize the thermal stability and decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound.

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, peak decomposition temperature, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions and determine the enthalpy of decomposition.

Protocol:

-

Hermetically seal a small sample (2-5 mg) of this compound in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference.

-

Analyze the DSC thermogram for endothermic (melting) and exothermic (decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products.

Protocol:

-

Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.

-

Rapidly heat the sample to a specific decomposition temperature (determined from TGA) in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Conclusion

While specific experimental data for this compound is not extensively published, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of analogous arylalkynes and the application of standard thermal analysis techniques. The proposed decomposition pathways suggest a complex series of reactions initiated by the cleavage of the alkyl chain, followed by radical chain reactions and high-temperature aromatic chemistry. The experimental methodologies outlined in this guide provide a robust framework for researchers to thoroughly characterize the thermal properties of this compound, enabling its safe and effective use in a variety of applications.

References

-

Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthetic route to 1-phenyl-1-octynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 4.9: Properties and Bonding in the Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). GC signals (at the same scale) for PAH species produced from neat phenylacetylene (C6H5C2H) pyrolysis at different post-shock temperatures (T5s). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]

-

Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction kinetics of phenyl + phenylacetylene at combustion-relevant intermediate temperatures. Retrieved from [Link]

-

University of St Andrews Research Portal. (1985). A New General Synthesis of Aliphatic and Terminal Alkynes: Flash Vacuum Pyrolysis of β-Oxoalkylidenetriphenylphosphoranes. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 16967-02-5). Retrieved from [Link]

-

RSC Publishing. (n.d.). A new general synthesis of aliphatic and terminal alkynes: flash vacuum pyrolysis of β-oxoalkylidenetriphenylphosphoranes. Retrieved from [Link]

-

Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

-

Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]

-

RSC Publishing. (n.d.). Phenylacetylene as a gas phase sliding balance for solvating alcohols. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]

Sources

- 1. Alkyne - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CAS 16967-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 16967-02-5 [chemicalbook.com]

- 5. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 7. particletechlabs.com [particletechlabs.com]

- 8. mt.com [mt.com]

- 9. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-Phenyl-1-octyne (CAS: 16967-02-5): A Technical Guide for Procurement and Application in Research

This guide provides an in-depth overview of 1-Phenyl-1-octyne, a specialized internal alkyne, for professionals in chemical research, drug discovery, and materials science. The document details its commercial availability, outlines a robust procurement and quality control workflow, and discusses its applications, particularly as a versatile building block in synthetic chemistry.

Introduction to this compound

This compound (CAS: 16967-02-5) is an aromatic alkyne characterized by a phenyl group and a hexyl group attached to a carbon-carbon triple bond. Its molecular formula is C₁₄H₁₈ with a molecular weight of approximately 186.30 g/mol .[1][2] The internal, disubstituted nature of the alkyne and the presence of both an aromatic ring and a flexible alkyl chain make it a molecule of significant interest.

The unique electronic and structural properties of the alkyne functional group are pivotal to its utility. The linear geometry of the C-C≡C-C bond imparts conformational rigidity, a feature increasingly exploited in medicinal chemistry to optimize ligand-receptor binding interactions.[3] Furthermore, the triple bond is a high-energy, reactive site, making it a valuable precursor for a multitude of chemical transformations.

Commercial Availability and Procurement

This compound is available primarily through specialized chemical suppliers that focus on research and development quantities. It is not typically produced in bulk but is readily accessible in laboratory-scale amounts (e.g., grams to multi-gram quantities). When sourcing this reagent, researchers should prioritize suppliers that provide comprehensive analytical data and transparent batch information.

Major Commercial Suppliers

The following table summarizes key suppliers offering this compound. Purity levels and available quantities are subject to batch-to-batch variation and should be confirmed at the time of inquiry.

| Supplier | Purity/Grade | Typical Quantities Offered | CAS Number | Reference |

| ChemicalBook | ≥95% | 5 mL | 16967-02-5 | [4] |

| BLD Pharm | Research Grade | Inquire for details | 16967-02-5 | [2] |

| CookeChem | ≥99% | Inquire for details | 16967-02-5 | [2] |

| American Custom Chemicals Corp. | 95% | 5 mL | 16967-02-5 | [4] |

| J & K SCIENTIFIC LTD. | Research Grade | Inquire for details | 16967-02-5 | [4] |

Note: Availability may vary. It is recommended to contact suppliers directly for current stock and lead times.

Procurement and Quality Control Workflow

A systematic approach to procuring and validating specialized reagents like this compound is critical to ensure experimental reproducibility. The causality behind this workflow is to establish an unbroken chain of quality verification from supplier selection to experimental use.

Analytical Characterization and Quality Verification

Upon receipt, it is imperative to verify the identity and purity of this compound, as impurities can significantly impact reaction outcomes, particularly in catalysis or sensitive biological assays. Standard analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Protocol 3.1: GC-MS for Purity Assessment

This protocol provides a self-validating method for determining the purity of a received sample. The use of an internal standard is crucial for accurate quantification.

Objective: To determine the purity of this compound by GC-MS and identify potential volatile impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade

-

Internal Standard (IS), e.g., Dodecane (ensure it does not co-elute with the analyte or impurities)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

-

Internal Standard (IS) Stock Solution: Prepare a ~1 mg/mL solution of Dodecane in the chosen solvent.

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound into a 10 mL volumetric flask.

-

Add 1.0 mL of the IS Stock Solution.

-

Dilute to the mark with the solvent.

-

-

Blank Preparation: Prepare a vial containing only the solvent to ensure no system contamination.

-

GC-MS Method:

-

Injector: 250°C, Split mode (e.g., 50:1)

-

Oven Program: Start at 80°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-450 amu.

-

-

Analysis:

-

Inject the blank, followed by the prepared sample.

-

Integrate the peak areas for this compound and the Dodecane internal standard.

-

Calculate purity based on the relative response factor (assume 1.0 for initial screening) and the known concentrations.

-

Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 186) and expected fragmentation pattern. Examine minor peaks for potential impurities.

-

Applications in Research and Drug Development

The alkyne moiety is a powerful functional group in modern synthetic chemistry, serving as a versatile handle for constructing complex molecular architectures.[3] this compound, as an internal alkyne, is a key building block for several advanced applications.

Sonogashira Coupling Reactions

While the classic Sonogashira coupling involves a terminal alkyne, internal alkynes can participate in related palladium-catalyzed cross-coupling reactions.[4] More importantly, this compound itself is often the target molecule synthesized via the Sonogashira coupling of an aryl halide (e.g., iodobenzene) and a terminal alkyne (1-octyne). This reaction is one of the most robust methods for forming sp²-sp carbon-carbon bonds.[4] For drug development professionals, this means that the 1-phenyl-1-alkyne scaffold can be readily synthesized and diversified by varying either the aryl halide or the terminal alkyne partner.

Polymer and Materials Science